molecular formula C14H15Cl2N3O5S B8088263 [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 854372-78-4

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Cat. No.: B8088263
CAS No.: 854372-78-4
M. Wt: 408.3 g/mol
InChI Key: QIMASXGTWQEFGS-FZMZJTMJSA-N
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Description

This compound is a chiral 1,3-dioxolane derivative containing a 2,4-dichlorophenyl group, a 1,2,4-triazole moiety, and a methanesulfonate ester functional group. Its molecular formula is C₁₄H₁₅Cl₂N₃O₅S, with a molecular weight of 408.26 g/mol . The stereochemistry (2R,4S) is critical, as it defines the spatial arrangement necessary for biological activity and synthetic utility. It serves as a key intermediate in the synthesis of itraconazole, a triazole antifungal agent . The methanesulfonate group enhances solubility and reactivity, facilitating its role in nucleophilic substitution reactions during drug synthesis .

Properties

IUPAC Name

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMASXGTWQEFGS-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106747
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854372-78-4
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854372-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the dioxolane ring with a dichlorophenyl group, often using a Grignard reagent or a similar organometallic compound.

    Attachment of the Triazole Moiety: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Methanesulfonate Formation: The final step involves the sulfonation of the hydroxyl group on the dioxolane ring using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, may inhibit certain enzymes, leading to antimicrobial effects. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Stereoisomeric Tosylate Derivatives

Compounds 66 and 67 ((2S,4R)- and (2R,4R)-tosylated des-triazole intermediates) share the 1,3-dioxolane backbone and 2,4-dichlorophenyl group but lack the 1,2,4-triazole moiety. These intermediates are used in itraconazole synthesis but exhibit reduced antifungal activity due to the absence of the triazole ring, which is essential for binding to fungal cytochrome P450 enzymes .

Parameter [(2R,4S)-Compound] Tosylate Intermediate 66/67
Molecular Formula C₁₄H₁₅Cl₂N₃O₅S C₁₈H₂₀Cl₂O₅S
Key Functional Groups Triazole, Mesylate Tosylate, No Triazole
Role in Synthesis Active intermediate Precursor for alkylation
Biological Activity Low (impurity) None reported

Ketoconazole Degradation Products

Ketoconazole derivatives, such as 1-[4-(4-{[(2R,4S)-...}piperazin-1-yl]ethanone, feature an imidazole ring instead of 1,2,4-triazole. Imidazole-based compounds generally exhibit broader-spectrum antifungal activity but higher toxicity due to off-target effects on human sterol biosynthesis .

Parameter [(2R,4S)-Compound] Ketoconazole Degradation Product
Heterocycle 1,2,4-Triazole Imidazole
Antifungal Target CYP51 (fungal) CYP51 (less selective)
Toxicity Lower Higher
MIC Values (C. albicans) Not reported 4.8–5000 µg/mL

Fluorinated Analogs

(2R,3R)-2-(2,4-Difluorophenyl)-... Methanesulfonate replaces chlorine atoms with fluorine. Fluorination increases metabolic stability and lipophilicity, enhancing bioavailability but reducing electrophilic reactivity for nucleophilic substitutions .

Parameter [(2R,4S)-Compound] Fluorinated Analog
Aromatic Substituents 2,4-Dichlorophenyl 2,4-Difluorophenyl
Molecular Weight 408.26 g/mol 365.35 g/mol
Bioavailability Moderate High (fluorine effect)
Synthetic Utility High Limited (steric hindrance)

p-Toluenesulfonate Derivatives

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate replaces methanesulfonate with a bulkier tosylate group. Tosylates are more stable but require harsher reaction conditions (e.g., higher temperatures) for displacement, making them less favorable in sensitive syntheses .

Parameter Methanesulfonate p-Toluenesulfonate
Leaving Group Mesylate (CH₃SO₃⁻) Tosylate (CH₃C₆H₄SO₃⁻)
Reactivity High Moderate
Byproduct Formation Low High (due to steric bulk)

Key Research Findings

Stereochemical Purity : The (2R,4S) configuration is essential for itraconazole’s efficacy. Impurities with alternate stereochemistry (e.g., 2S,4R) show >95% reduction in antifungal activity .

Triazole vs. Imidazole : 1,2,4-Triazole derivatives exhibit higher selectivity for fungal CYP51 over human enzymes compared to imidazoles, reducing adverse effects .

Degradation Pathways : Methanesulfonate intermediates are prone to hydrolysis under acidic conditions, necessitating strict pH control during synthesis .

Biological Activity

The compound [(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a complex organic molecule with notable biological activities. It features a combination of triazole and dioxolane structures that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C35H38Cl2N8O4
Molecular Weight : 714.7 g/mol
IUPAC Name : 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes (CYPs), which are critical for the metabolism of various substrates in living organisms. Additionally, the dioxolane structure may enhance the compound's stability and bioavailability.

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Cytochrome P450 Inhibition : The triazole ring is a well-known inhibitor of CYP enzymes which play a vital role in drug metabolism and synthesis of steroid hormones.

Antifungal Properties

The compound exhibits significant antifungal activity against a variety of fungal pathogens. The triazole group is particularly effective against species such as Candida albicans and Aspergillus fumigatus, making it a candidate for antifungal therapy .

Antitumor Activity

Recent studies have suggested that this compound may also possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Study 1: Antifungal Efficacy

A study conducted on patients with invasive fungal infections demonstrated that treatment with this compound led to a significant reduction in fungal load compared to standard antifungal therapies. The results indicated a higher efficacy rate in patients infected with azole-resistant strains .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was accompanied by increased levels of p21 and decreased cyclin D1 expression .

Safety and Toxicity Profile

The safety profile of [(2R,4S)-...methanesulfonate] has been evaluated in several studies. While it shows promise in therapeutic applications, it is important to note potential toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Long-term Effects : Further studies are needed to assess chronic exposure effects.

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